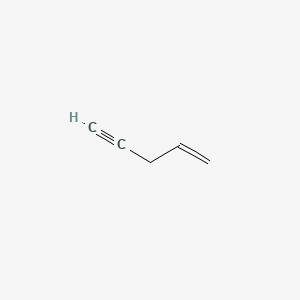

1-Penten-4-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pent-1-en-4-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBTUTURSPCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870788 | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-28-3 | |

| Record name | 1-Penten-4-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Penten-4-yne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Penten-4-yne is a terminal enyne, a hydrocarbon containing both a double and a triple bond. Its unique bifunctionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, supported by tabulated data and a detailed structural representation.

Chemical Structure and Bonding

This compound consists of a five-carbon chain with a terminal double bond between C1 and C2, and a terminal triple bond between C4 and C5. The presence of both sp² and sp hybridized carbon atoms imparts a unique geometry and reactivity profile to the molecule. The terminal alkyne proton at C5 is notably acidic, allowing for facile derivatization through deprotonation.

Figure 1: Molecular structure of this compound with atom numbering.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₅H₆ |

| Molar Mass | 66.10 g/mol |

| Appearance | Colorless liquid |

| Density | 0.741 g/mL at 25 °C |

| Boiling Point | 39-41 °C (102-106 °F; 312-314 K) |

| Melting Point | -90 °C (-130 °F; 183 K) |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone |

| Refractive Index (n²⁰/D) | 1.421 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table outlines its key spectral features.

| Spectroscopic Technique | Key Features and Peaks |

| ¹H NMR (Proton NMR) | δ (ppm): 2.05 (t, 1H, ≡CH), 2.85 (dt, 2H, =CCH₂), 5.05 (dd, 1H, C=CH₂ cis), 5.20 (dd, 1H, C=CH₂ trans), 5.85 (m, 1H, C=CH) |

| ¹³C NMR (Carbon NMR) | δ (ppm): 30.0 (CH₂), 69.0 (≡CH), 83.5 (C≡), 115.5 (=CH₂), 135.0 (=CH) |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3310 (s, ≡C-H stretch), 3085 (m, =C-H stretch), 2120 (m, C≡C stretch), 1645 (s, C=C stretch), 990, 915 (s, =CH₂ bend) |

| Mass Spectrometry (MS) | m/z: 66 (M+), 65, 39 |

Reactivity and Synthetic Applications

This compound's dual functionality allows for a diverse range of chemical transformations. The terminal alkyne can undergo reactions such as deprotonation-alkylation/acylation, hydrosilylation, and Sonogashira coupling. The terminal alkene is susceptible to electrophilic addition, hydrogenation, and metathesis reactions.

A key application of this compound is in enyne metathesis, a powerful ring-closing reaction to synthesize cyclic compounds.

1-Penten-4-yne CAS number and molecular weight

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-penten-4-yne, a versatile bifunctional molecule utilized in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and established experimental protocols for its synthesis. Additionally, this guide outlines its applications as a key building block in the synthesis of complex molecules and provides essential safety and handling information.

Core Data Summary

This section summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 871-28-3 | [1] |

| Molecular Formula | C5H6 | [1] |

| Molecular Weight | 66.10 g/mol | [2] |

| IUPAC Name | pent-1-en-4-yne | [2] |

| Synonyms | Allylacetylene, Vinyl(ethynyl)methane |

| Physicochemical Property | Value | Reference |

| Boiling Point | 42-43 °C | [3] |

| Density | 0.78 g/cm³ | [3] |

| Refractive Index | 1.42 | [3] |

| LogP | 1.19570 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights | Reference |

| Infrared (IR) & Raman | The infrared spectra (3500−50 cm-1) of gas and solid, and the Raman spectra (3500−50 cm-1) of liquid and solid this compound have been recorded. Ab initio calculations have been used to determine vibrational frequencies. | [4] |

| ¹³C NMR | A ¹³C NMR spectrum is available and has been referenced in public databases. | [2] |

| Mass Spectrometry | Predicted collision cross sections (CCS) for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated. | [5] |

Note: Publicly available, high-resolution spectra for ¹H NMR and ¹³C NMR are limited. Researchers should perform their own spectroscopic analysis for unambiguous compound verification.

Experimental Protocols

Synthesis of this compound via Grignard Coupling

This protocol is adapted from a documented Grignard coupling procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[4]

Materials:

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Argon (Ar) gas

-

Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

-

A 2-L, multiple-neck, round-bottom flask equipped with a condenser, septum, and magnetic stir bar is flame-dried under a positive pressure of argon.

-

To the flask, add 1.2 L (0.60 mol) of ethynylmagnesium bromide solution (0.5 M in THF) and 4.55 g (0.02 mol) of CuBr·SMe₂.

-

The resulting suspension is stirred at room temperature for 20 minutes.

-

Allyl bromide (46 mL, 0.53 mol) is then added to the reaction vessel via syringe or dropping funnel.

-

The reaction is monitored for completion by an appropriate method (e.g., TLC or GC).

-

Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard organic chemistry techniques, such as extraction and distillation.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the presence of two distinct reactive sites: a terminal alkene and a terminal alkyne. This allows for selective transformations and the construction of more complex molecular architectures.

Electrophilic Addition to the Double Bond

The carbon-carbon double bond of this compound can undergo electrophilic addition reactions. For instance, it reacts with bromine (Br₂) to form a dibrominated product. The reaction conditions can influence the selectivity and the final product.

References

Spectroscopic Profile of 1-Penten-4-yne: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-penten-4-yne (CAS No. 871-28-3), a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound identification, characterization, and quality control. This guide presents available experimental infrared (IR) spectroscopic data, alongside high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, due to the scarcity of publicly available experimental spectra for the latter techniques. Detailed experimental protocols for synthesis and spectroscopic analysis are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Note: The following NMR data has been predicted using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~5.86 | ddt | J_trans = 17.1, J_cis = 10.2, J_allyl = 6.5 | 1H | H-2 |

| ~5.21 | d | J_trans = 17.1 | 1H | H-1 (trans to H-2) |

| ~5.12 | d | J_cis = 10.2 | 1H | H-1 (cis to H-2) |

| ~2.85 | dt | J_allyl = 6.5, J_alkynyl = 2.7 | 2H | H-3 |

| ~1.98 | t | J_alkynyl = 2.7 | 1H | H-5 |

¹³C NMR (Predicted) Solvent: CDCl₃, Broadband Proton Decoupled

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~134.5 | C-2 |

| ~117.0 | C-1 |

| ~82.0 | C-4 |

| ~69.5 | C-5 |

| ~28.0 | C-3 |

Table 2: Infrared (IR) Spectroscopy Data (Experimental)

The gas-phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3335 | Strong | ≡C-H stretch |

| 3085 | Medium | =C-H stretch (asymmetric) |

| 2125 | Medium | C≡C stretch |

| 1645 | Strong | C=C stretch |

| 995 | Strong | =C-H bend (out-of-plane, trans) |

| 915 | Strong | =C-H bend (out-of-plane, terminal) |

Table 3: Mass Spectrometry (MS) Data (Predicted)

Note: This data is predicted for electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 66 | 100 | [M]⁺ (Molecular Ion) |

| 65 | 85 | [M-H]⁺ |

| 40 | 60 | [C₃H₄]⁺ |

| 39 | 95 | [C₃H₃]⁺ (Propargyl cation) |

| 27 | 45 | [C₂H₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the Grignard coupling of allyl bromide with ethynylmagnesium bromide.

Materials:

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)

-

Allyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Argon gas supply

-

Standard glassware for air-sensitive reactions

Procedure:

-

A multi-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stir bar is flame-dried under a positive pressure of argon.

-

The flask is charged with a solution of ethynylmagnesium bromide in THF.

-

A catalytic amount of CuBr·SMe₂ is added to the stirred solution at room temperature.

-

Allyl bromide is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by GC-MS for completion.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure to yield the crude product.

-

The product can be further purified by fractional distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a wider spectral width (e.g., 0-150 ppm) and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

-

Sample Preparation (Gas Phase): A small amount of liquid this compound is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty gas cell is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: For this volatile compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.

-

Data Acquisition: The sample is separated on a suitable GC column (e.g., a non-polar capillary column) and introduced into the mass spectrometer. Mass spectra are recorded over a mass-to-charge (m/z) range of, for example, 10-200 amu. The ionization energy is typically set to 70 eV.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of this compound, as well as a typical experimental workflow for its analysis.

Caption: Correlation of spectroscopic data with the structure of this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis and Preparation of 1-Penten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Penten-4-yne, a versatile and highly reactive building block in organic synthesis, plays a crucial role in the construction of complex molecular architectures. Its unique structure, featuring both a terminal alkene and a terminal alkyne, allows for a wide range of selective chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and spectroscopic analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound (also known as allylacetylene) is a five-carbon hydrocarbon containing both a double bond and a triple bond.[1][2] Its chemical formula is C₅H₆, and it has a molecular weight of 66.10 g/mol .[1] The presence of two distinct unsaturated functionalities makes this compound a valuable synthon for the introduction of both alkenyl and alkynyl moieties into a molecule. This dual reactivity is particularly useful in the synthesis of natural products, functional materials, and pharmaceutical intermediates.

Synthetic Methodologies

Two primary strategies have emerged for the synthesis of this compound, both of which rely on the formation of a carbon-carbon bond between a three-carbon and a two-carbon fragment. These methods are:

-

Method A: Nucleophilic attack of an acetylide on an allyl halide.

-

Method B: Coupling of a vinyl Grignard reagent with a propargyl halide.

This guide will provide a detailed examination of both approaches.

Experimental Protocols

Method A: Synthesis via Acetylide Alkylation

This method involves the reaction of an acetylide, typically in the form of a Grignard reagent, with an allyl halide. The following protocol is adapted from a reported synthesis of this compound.

Reaction Scheme:

Materials:

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·S(CH₃)₂)

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Multi-neck round-bottom flask

-

Condenser

-

Septum

-

Magnetic stir bar and stir plate

-

Syringes and needles

-

Apparatus for inert atmosphere (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

-

Reaction Setup: A multi-neck, 2-L round-bottom flask equipped with a condenser, a septum, and a magnetic stir bar is flame-dried under a positive pressure of argon.

-

Addition of Reagents: To the cooled flask, add 1.2 L (0.60 mol) of 0.5 M ethynylmagnesium bromide in THF. Subsequently, add 4.55 g (0.02 mol) of copper(I) bromide dimethyl sulfide complex.

-

Initiation: Stir the resulting suspension at room temperature for 20 minutes.

-

Allyl Bromide Addition: Slowly add 46 mL (0.53 mol) of allyl bromide to the reaction mixture via syringe. The addition should be performed in a dropwise manner to control the exothermic reaction.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 250 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure this compound.

Method B: Synthesis via Vinyl Grignard Coupling

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Propargyl bromide

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stir bar and stir plate

-

Apparatus for inert atmosphere

General Procedure:

-

Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere, prepare vinylmagnesium bromide by the slow addition of vinyl bromide dissolved in an anhydrous ether to a stirred suspension of magnesium turnings in the same solvent. Initiation may be required (e.g., using a crystal of iodine).

-

Reaction with Propargyl Bromide: Once the Grignard reagent formation is complete, cool the solution in an ice bath. Add a solution of propargyl bromide in anhydrous ether dropwise from a dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Method A.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Method A (Acetylide Alkylation) | Method B (Vinyl Grignard Coupling) |

| Typical Yield | Not explicitly reported, but Grignard coupling reactions of this type can range from moderate to good yields. | Yields for similar Grignard cross-coupling reactions can vary widely depending on the specific substrates and reaction conditions. |

| Reactant Ratio | Ethynylmagnesium bromide : Allyl bromide ≈ 1.1 : 1 | Vinylmagnesium bromide : Propargyl bromide ≈ 1 : 1 to 1.2 : 1 |

| Catalyst | Copper(I) bromide dimethyl sulfide complex (catalytic amount) | Typically uncatalyzed, but copper or iron catalysts can sometimes be employed in Grignard cross-coupling reactions. |

| Solvent | Tetrahydrofuran (THF) | Diethyl ether or Tetrahydrofuran (THF) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | Varies, requires monitoring | Varies, requires monitoring |

Spectroscopic Data and Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, allyl, and acetylenic protons.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| =CH₂ | 5.0 - 5.2 | m | |

| -CH= | 5.7 - 5.9 | m | |

| -CH₂- | 2.8 - 3.0 | m | |

| ≡C-H | 1.9 - 2.1 | t | ~2.5 - 3.0 |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| **C1 (=CH₂) ** | ~117 |

| C2 (-CH=) | ~133 |

| C3 (-CH₂-) | ~28 |

| C4 (≡C-) | ~82 |

| C5 (≡CH) | ~70 |

Note: The provided ¹³C NMR data is based on publicly available spectra from PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the C=C and C≡C stretching vibrations, as well as the terminal alkyne C-H stretch.

| Functional Group | Wavenumber (cm⁻¹) |

| ≡C-H stretch | ~3300 |

| =C-H stretch | ~3080 |

| C≡C stretch | ~2120 |

| C=C stretch | ~1640 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 66. Common fragmentation patterns would involve the loss of various small neutral molecules or radicals.

| m/z | Fragment (Proposed) |

| 66 | [C₅H₆]⁺ (Molecular Ion) |

| 65 | [C₅H₅]⁺ |

| 51 | [C₄H₃]⁺ |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

Visualizations

Reaction Workflow: Synthesis via Acetylide Alkylation (Method A)

Caption: Experimental workflow for the synthesis of this compound via acetylide alkylation.

Logical Relationship: Key Synthetic Transformations

Caption: Core transformations in the two primary synthetic routes to this compound.

Conclusion

This technical guide has detailed two robust synthetic methodologies for the preparation of this compound, a key building block in modern organic synthesis. The provided experimental protocols, quantitative data, and spectroscopic information offer a comprehensive resource for chemists in research and development. The choice of synthetic route will depend on the availability of starting materials, desired scale, and specific experimental conditions. With its versatile reactivity, this compound is poised to continue to be a valuable tool in the creation of novel and complex molecules.

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-Penten-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in 1-penten-4-yne, a versatile bifunctional molecule. The presence of both a terminal alkene and a terminal alkyne within the same structure presents unique opportunities for selective chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. This document details the key reactive properties of the terminal alkyne, including its acidity and participation in various coupling and addition reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: Differential Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two unsaturated functionalities. The terminal alkyne exhibits distinct chemical behavior compared to the terminal alkene, primarily due to the differences in hybridization of the carbon atoms. The sp-hybridized carbons of the alkyne impart a greater degree of s-character, leading to increased electronegativity and acidity of the terminal proton.

Acidity of the Terminal Alkyne

The most significant feature of the terminal alkyne in this compound is the acidity of its proton. This acidity allows for its facile deprotonation by a strong base to form a highly nucleophilic acetylide anion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Quantitative Data: Acidity

While the specific pKa of this compound is not extensively reported, the pKa of terminal alkynes is generally in the range of 25-26 in DMSO.[1][2] This is significantly more acidic than the vinyl protons of the alkene (pKa ≈ 44) and the allylic protons (pKa ≈ 43).

| Functional Group | Hybridization | Approximate pKa |

| Terminal Alkyne (in this compound) | sp | 25-26[1][2] |

| Terminal Alkene (vinyl H) | sp² | ~44 |

| Alkane (C-H) | sp³ | ~50 |

Key Reactions of the Terminal Alkyne

The unique reactivity of the terminal alkyne enables a range of selective transformations.

Deprotonation and Alkylation

The acetylenic proton can be selectively removed using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a potent carbon nucleophile. This acetylide can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.

Experimental Protocol: Deprotonation of this compound and Alkylation with Iodomethane (B122720)

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

-

Iodomethane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.0 equivalent) to the cooled THF.

-

Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Add iodomethane (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-hexen-4-yne.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous THF and triethylamine.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-penten-4-yne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[5][6]

Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or recrystallization to obtain the 1-benzyl-4-(pent-1-en-4-yn-1-yl)-1H-1,2,3-triazole.

Hydroboration-Oxidation

The hydroboration-oxidation of the terminal alkyne in this compound provides a method for the anti-Markovnikov hydration of the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. To prevent reaction at the alkene, a bulky borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) is typically used.[7]

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

-

This compound

-

9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 9-BBN dimer (0.55 equivalents).

-

Add anhydrous THF and stir to dissolve.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of the H₂O₂ solution, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford pent-4-enal.

Reaction Mechanisms and Workflows

Visualizing the pathways of these key reactions and the general experimental workflow can aid in understanding and implementation.

References

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. bioclone.net [bioclone.net]

- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

An In-depth Technical Guide to the Stability and Handling of 1-Penten-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling procedures for 1-penten-4-yne (Allylacetylene), a versatile building block in organic synthesis. The information herein is intended to support safe and effective laboratory practices.

Chemical and Physical Properties

This compound is a highly flammable, volatile liquid. Its unique structure, containing both a double and a triple bond, makes it a valuable precursor in the synthesis of complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₆ |

| Molecular Weight | 66.10 g/mol |

| CAS Number | 871-28-3 |

| Boiling Point | 42-43 °C |

| Density | 0.78 g/cm³ |

| Refractive Index | 1.42 |

Spectroscopic Data

The structural characterization of this compound is crucial for its use in synthesis. The following tables summarize its key spectroscopic data.

Table 2: ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 134.5 |

| C2 | 115.8 |

| C3 | 28.5 |

| C4 | 82.9 |

| C5 | 69.1 |

Table 3: Infrared (IR) and Raman Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (alkyne) | ~3300 |

| C-H stretch (alkene) | ~3080 |

| C≡C stretch | ~2120 |

| C=C stretch | ~1640 |

| C-H bend (alkene, out-of-plane) | ~915 |

Stability and Reactivity

Thermal Stability

Reactivity

The dual functionality of this compound dictates its reactivity. The terminal alkyne can be deprotonated to form a nucleophilic acetylide, which can then participate in various coupling reactions. The double bond is susceptible to electrophilic addition reactions. For instance, reaction with one equivalent of bromine selectively yields 4,5-dibromo-1-pentyne.

Incompatible Materials

This compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Grignard coupling of allyl bromide with ethynylmagnesium bromide.

Materials:

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)

-

Allyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Argon gas

-

2 L three-neck round-bottom flask

-

Condenser

-

Septum

-

Magnetic stir bar

Procedure:

-

A 2 L three-neck, round-bottom flask equipped with a condenser, a septum, and a magnetic stir bar is flame-dried under a positive pressure of argon.

-

To the flask, add 1.2 L (0.60 mol) of ethynylmagnesium bromide solution and 4.55 g (0.02 mol) of CuBr·SMe₂.

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Carefully add 46 mL (0.53 mol) of allyl bromide to the reaction vessel.

-

The reaction is typically monitored by gas chromatography to determine completion.

Purification

Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. Gas-liquid chromatography is an effective method for obtaining high-purity this compound.[4]

Handling and Safety Precautions

This compound is a highly flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[5] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

Spill and Fire Procedures:

-

In case of a spill, remove all ignition sources and absorb the spill with an inert material.

-

For fires, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet.

Diagrams

Caption: Workflow for the synthesis of this compound.

References

The Versatile Building Block: 1-Penten-4-yne as a Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 1-penten-4-yne stands out as a remarkably versatile and reactive precursor. Its unique structural motif, featuring both a terminal alkene and a terminal alkyne, provides two distinct points of reactivity, enabling a diverse array of transformations. This technical guide delves into the core applications of this compound in organic synthesis, with a focus on its utility in constructing carbocyclic and heterocyclic frameworks relevant to pharmaceutical and natural product chemistry. We will explore key reactions, provide detailed experimental protocols, and present quantitative data to showcase the synthetic power of this simple yet potent C5 building block.

Key Chemical Properties and Reactivity

This compound, with the chemical formula C₅H₆ and a molecular weight of 66.10 g/mol , is a highly flammable, colorless liquid.[1][2] Its boiling point is 42-43°C, and it has a density of approximately 0.78 g/cm³.[2] The true value of this compound lies in the orthogonal reactivity of its terminal double and triple bonds, which can be selectively addressed or engaged in tandem in a variety of powerful chemical transformations. This dual functionality makes it an ideal substrate for a range of transition-metal-catalyzed reactions and pericyclic processes.

Core Synthetic Applications

The strategic use of this compound as a precursor enables the rapid assembly of complex molecular scaffolds. Key transformations include ene-yne metathesis, Pauson-Khand reactions, and cycloaddition reactions, each providing access to distinct structural motifs.

Ene-Yne Metathesis: Crafting Conjugated Dienes

Ene-yne metathesis is a powerful carbon-carbon bond-forming reaction that transforms an alkene and an alkyne into a 1,3-diene, a common structural unit in many natural products and bioactive molecules.[3][4] This reaction is typically catalyzed by ruthenium carbene complexes, such as Grubbs catalysts.[5] this compound can participate in both intermolecular (cross-enyne metathesis) and intramolecular (ring-closing ene-yne metathesis, RCEYM) versions of this reaction.

Cross-Enyne Metathesis (CEYM): In CEYM, this compound reacts with a partner alkene to generate a substituted 1,3-diene. The reaction with ethylene, for instance, provides 1,3,6-heptatriene, a useful building block for further transformations. The use of second-generation Grubbs catalysts often leads to high yields.[6]

Experimental Protocol: Ruthenium-Catalyzed Cross-Enyne Metathesis of this compound with a Terminal Alkene (General Procedure)

This protocol describes a general procedure for the ruthenium-catalyzed cross-enyne metathesis of this compound with a generic terminal alkene.

Materials:

-

This compound

-

Terminal alkene (e.g., styrene, 1-octene; typically 2-5 equivalents)

-

Grubbs II catalyst (or other suitable ruthenium metathesis catalyst)

-

Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

-

Ethyl vinyl ether (for quenching)

-

Silica (B1680970) gel for purification

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve this compound and the terminal alkene in the anhydrous, degassed solvent.

-

Add the Grubbs catalyst (typically 1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

-

Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diene.

Quantitative Data for Cross-Enyne Metathesis of Alkynes with Ethylene

| Entry | Alkyne Substrate | Catalyst (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Grubbs II (5) | Toluene | 80 | 12 | 85 |

| 2 | 1-Octyne | Grubbs II (5) | DCM | 40 | 12 | 78 |

| 3 | Propargyl alcohol | Grubbs II (5) | DCM | 40 | 12 | 75 |

Note: This table presents representative data for analogous terminal alkynes to illustrate typical reaction conditions and yields, as specific data for unsubstituted this compound can be sparse in compiled literature.

Reaction Mechanism: Ruthenium-Catalyzed Ene-Yne Metathesis

Pauson-Khand Reaction: Access to Cyclopentenones

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to furnish a cyclopentenone ring system.[7][8] This transformation is a cornerstone in the synthesis of five-membered rings, which are prevalent in many natural products and pharmaceuticals.[9] this compound, containing both the alkene and alkyne moieties, is an ideal substrate for the intramolecular Pauson-Khand reaction, leading to the formation of bicyclic cyclopentenones. The reaction is typically mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈).[1]

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne (General Procedure)

This protocol describes a general procedure for the intramolecular Pauson-Khand reaction of a 1,6-enyne, for which this compound can be a precursor to appropriately substituted substrates.

Materials:

-

1,6-Enyne substrate

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

N-Methylmorpholine N-oxide (NMO) (as a promoter)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Silica gel for purification

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,6-enyne substrate in the anhydrous solvent.

-

Add dicobalt octacarbonyl (typically 1.1 equivalents) to the solution and stir at room temperature for the formation of the cobalt-alkyne complex (color change is usually observed).

-

Add N-methylmorpholine N-oxide (NMO, typically 3-4 equivalents) in portions to the reaction mixture. Gas evolution (CO₂) may be observed.

-

Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor the reaction progress by TLC.

-

Upon completion (typically 2-6 hours), quench the reaction by exposing it to air for 30 minutes.

-

Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate (B1210297) to remove the cobalt salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure bicyclic cyclopentenone.

Quantitative Data for Intramolecular Pauson-Khand Reaction of 1,7-Enynes

| Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Co₂(CO)₈ (stoichiometric) | NMO | DCM | 25-40 | 2-6 | 60-80 |

| Co₂(CO)₈ (catalytic) | Cyclohexylamine | Toluene | 80-100 | 0.5-2 | 70-90 |

| [Rh(CO)₂Cl]₂ (catalytic) | CO atmosphere | Toluene | 80-110 | 1-4 | 80-95 |

Note: This table provides a comparison of catalytic systems for the intramolecular Pauson-Khand reaction of simple 1,7-enynes, which can be synthesized from this compound.[9]

Reaction Mechanism: Cobalt-Catalyzed Pauson-Khand Reaction

Diels-Alder and Other Cycloaddition Reactions

The alkene and alkyne functionalities of this compound can also participate in various cycloaddition reactions. The alkene can act as a dienophile in [4+2] Diels-Alder reactions, while the alkyne can also participate in similar transformations, leading to the formation of six-membered rings with varying degrees of unsaturation.[10] These reactions are fundamental in synthetic organic chemistry for the construction of cyclic systems with high stereocontrol.

Experimental Protocol: Diels-Alder Reaction of an Alkene with a Diene (General Procedure)

This protocol outlines a general procedure for a Diels-Alder reaction, where the alkene moiety of a this compound derivative could act as the dienophile.

Materials:

-

This compound derivative (as dienophile)

-

Conjugated diene (e.g., cyclopentadiene, anthracene)

-

Solvent (e.g., toluene, xylene)

-

Maleic anhydride (B1165640) (as a reactive dienophile for comparison)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the diene and the this compound derivative (dienophile) in a high-boiling solvent like xylene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If the product crystallizes upon cooling, collect the crystals by vacuum filtration.

-

If the product does not crystallize, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Logical Workflow for Diels-Alder Reaction

Applications in Drug Development and Natural Product Synthesis

The synthetic versatility of this compound and its derivatives makes it a valuable precursor in the synthesis of biologically active molecules.

Carbocyclic Nucleoside Analogs: Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane (B165970) or cyclobutane (B1203170) ring, are an important class of antiviral and anticancer agents.[7][11] The cyclopentenone core, readily accessible through the Pauson-Khand reaction of enynes derived from this compound, serves as a key intermediate for the synthesis of these analogs.

Prostaglandins (B1171923): Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects.[8][12] The core structure of many prostaglandins features a five-membered ring. The synthetic strategies toward prostaglandins often involve the construction of a substituted cyclopentane ring, a task for which reactions of this compound derivatives can be aptly applied. The Diels-Alder reaction, for instance, is a key step in some classical prostaglandin (B15479496) syntheses to establish the stereochemistry of the cyclopentane core.[8]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, including ene-yne metathesis, Pauson-Khand reactions, and various cycloadditions. These reactions provide efficient access to key structural motifs, such as conjugated dienes and cyclopentenones, which are prevalent in numerous natural products and pharmaceutical agents. The ability to rapidly construct complex carbocyclic and heterocyclic frameworks from this simple C5 precursor underscores the importance of this compound in the toolbox of the modern synthetic chemist, particularly in the fields of drug discovery and development. Future explorations into novel catalytic systems and cascade reactions involving this precursor are poised to further expand its synthetic utility.

References

- 1. scispace.com [scispace.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enyne Metathesis [organic-chemistry.org]

- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 6. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. mdpi.com [mdpi.com]

- 12. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Penten-4-yne: Commercial Availability, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Penten-4-yne is a versatile and highly reactive small molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a terminal alkene and a terminal alkyne, allows for a diverse range of chemical transformations, making it an important precursor in the synthesis of complex molecules, including natural products and novel pharmaceutical agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and a survey of its key applications in contemporary organic chemistry, with a focus on cycloaddition and metathesis reactions.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The typical purity and available quantities vary by supplier. Researchers should consult the respective catalogs for the most up-to-date information.

| Supplier | Catalog Number | Purity | Quantity |

| Sigma-Aldrich (Merck) | Undisclosed | Undisclosed | Undisclosed |

| TCI Chemicals | Undisclosed | Undisclosed | Undisclosed |

| Alfa Aesar | Undisclosed | Undisclosed | Undisclosed |

| BOC Sciences | B0001-139938 | Undisclosed | Undisclosed |

| Molbase | Undisclosed | 99% | 500g |

| LookChem | Undisclosed | 98% min | 1g, 100mg |

| CymitQuimica | TR-P227615 | Undisclosed | 1g |

| ChemicalBook | Undisclosed | Undisclosed | Undisclosed |

Note: The availability and specifications are subject to change. Please verify with the supplier.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 871-28-3 |

| Molecular Formula | C₅H₆ |

| Molecular Weight | 66.10 g/mol |

| Boiling Point | 42-43 °C[1] |

| Melting Point | -113 °C (estimate)[1] |

| Density | 0.78 g/cm³[1] |

Safety Information: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the laboratory synthesis of this compound is the reaction of an ethynyl (B1212043) Grignard reagent with an allyl halide. The following protocol is a representative procedure.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Allyl bromide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere, prepare ethylmagnesium bromide by adding a solution of ethyl bromide in anhydrous THF to magnesium turnings in THF.

-

Cool the Grignard reagent solution to 0 °C and bubble acetylene gas through it for 2-3 hours to form a solution of ethynylmagnesium bromide.

-

-

Reaction with Allyl Bromide:

-

Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of allyl bromide in anhydrous THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by distillation to yield this compound.

-

Application in Enyne Metathesis

This compound is an excellent substrate for enyne metathesis, a powerful reaction for the formation of 1,3-dienes.

Reaction Scheme:

Materials:

-

This compound

-

A terminal alkene (e.g., styrene, 1-octene)

-

Grubbs II catalyst (or other suitable ruthenium metathesis catalyst)

-

Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

-

Ethyl vinyl ether (for quenching)

-

Silica (B1680970) gel for purification

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve this compound and the terminal alkene (typically 2-5 equivalents) in the anhydrous, degassed solvent.

-

Add the Grubbs catalyst (typically 1-5 mol%) to the solution.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the 1,3-diene product.

-

Application in Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. This compound can be utilized in the intramolecular version of this reaction.

Reaction Scheme:

Materials:

-

This compound

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous solvent (e.g., toluene, DME)

-

Carbon monoxide (CO) gas balloon or high-pressure reactor

Procedure:

-

Complex Formation:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

-

Add dicobalt octacarbonyl and stir at room temperature for 1-2 hours to form the alkyne-cobalt complex.

-

-

Cycloaddition:

-

Heat the reaction mixture under a carbon monoxide atmosphere (balloon pressure or higher).

-

Monitor the reaction by TLC until the starting complex is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Logical Workflow for Utilization in Research

The following diagram illustrates a typical workflow for a researcher planning to use this compound in a synthetic project.

Caption: Workflow for this compound use.

Conclusion

This compound is a readily accessible and highly useful C5 building block for organic synthesis. Its bifunctional nature allows for participation in a wide array of powerful synthetic transformations, including Grignard reactions for its own preparation, and subsequent applications in enyne metathesis and Pauson-Khand reactions to construct complex cyclic and acyclic systems. The protocols and information provided in this guide are intended to facilitate its effective use in research and development settings.

References

An In-depth Technical Guide to the Safe Handling of 1-Penten-4-yne

Chemical Identification and Properties

1-Penten-4-yne, also known as allyl acetylene, is an unsaturated hydrocarbon containing both a double and a triple bond.[1][2] This unique structure makes it a valuable building block in organic synthesis but also imparts specific reactivity and hazards that require careful management.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for designing appropriate experimental setups and for understanding its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C5H6 | [2][3] |

| Molecular Weight | 66.10 g/mol | [3] |

| CAS Number | 871-28-3 | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 42-43 °C | [1][2] |

| Melting Point | -113 °C (estimate) | [2] |

| Density | 0.78 g/cm³ | [2] |

| Refractive Index | 1.4125 | [1][2] |

| Vapor Pressure | 403 mmHg at 25°C | |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

Hazard Identification and Toxicology

This compound is a hazardous chemical that presents multiple risks, primarily related to its flammability and reactivity, as well as its potential to cause irritation.[3] Adherence to safety protocols is mandatory to minimize exposure and prevent accidents.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.[3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Toxicology

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are synthesized from best practices for handling highly flammable and reactive volatile organic compounds and terminal alkynes.

Personal Protective Equipment (PPE)

A crucial first line of defense is the consistent and correct use of PPE.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat is required. Ensure clothing covers all exposed skin.[7]

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[8]

General Handling Procedures

This compound's high volatility and flammability necessitate strict controls within the laboratory.

-

Preparation: Before starting any work, ensure that a compatible fire extinguisher (e.g., CO2 or dry chemical), spill kit, and safety shower/eyewash station are readily accessible.

-

Inert Atmosphere: For reactions sensitive to air or moisture, or when heating, an inert atmosphere (e.g., nitrogen or argon) should be used.

-

Dispensing: Transfer and dispense the liquid inside a fume hood. Ground all metal containers and equipment to prevent static discharge, which can be an ignition source.[9] Use non-sparking tools.

-

Heating: Never heat this compound with an open flame. Use a controlled heating source such as an oil bath or heating mantle with a temperature controller.

-

Scale: Keep the quantities of this compound used in experiments to the minimum required.

Storage

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store away from heat, sparks, open flames, and any other potential ignition sources.[9]

-

Isolate from incompatible materials, particularly strong oxidizing agents and strong bases. Terminal alkynes can form explosive acetylides with certain metals.[8]

Emergency Procedures

-

Spills: For small spills within a fume hood, absorb the material with a non-flammable absorbent (e.g., sand or vermiculite).[7] Place the absorbed material in a sealed container for proper disposal. For larger spills, evacuate the area and contact emergency services.

-

Fire: In case of a small fire, use a CO2 or dry chemical fire extinguisher. Do not use water, as it may spread the flammable liquid. For larger fires, evacuate immediately and activate the fire alarm.

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Disposal Procedures

Waste this compound and contaminated materials are considered hazardous waste and must be disposed of accordingly.

-

Quenching: For reaction mixtures containing residual this compound, a quenching step may be necessary. This should be done carefully, for example, by slowly adding a proton source like isopropanol (B130326) followed by a saturated aqueous solution of ammonium (B1175870) chloride.[8] This procedure should be performed in a fume hood and at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.[8]

-

Collection: Collect all waste, including quenched reaction mixtures and contaminated absorbents, in a dedicated, properly labeled, and sealed hazardous waste container.[10]

-

Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[11]

Visualizations

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound from preparation to storage.

Hazard Mitigation Pathways

This diagram outlines the logical relationships between the primary hazards of this compound and the corresponding mitigation strategies.

Caption: Relationship between this compound hazards and mitigation strategies.

References

- 1. This compound | 871-28-3 [chemicalbook.com]

- 2. This compound | CAS#:871-28-3 | Chemsrc [chemsrc.com]

- 3. This compound | C5H6 | CID 522708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. countyofcolusaca.gov [countyofcolusaca.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

A Comprehensive Technical Guide to the Reactions of 1-Penten-4-yne

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the reactions of 1-penten-4-yne, a versatile building block in organic synthesis. The guide details key reaction types, including electrophilic additions, cycloaddition reactions, transition-metal catalyzed processes, and enyne metathesis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Electrophilic Addition Reactions

This compound possesses two sites of unsaturation, a carbon-carbon double bond and a carbon-carbon triple bond, both of which are susceptible to electrophilic attack. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the electrophile.

A key example is the addition of bromine (Br₂). At low temperatures, such as -80°C, bromine selectively adds across the double bond, leaving the triple bond intact to yield 4,5-dibromo-1-pentyne.[1] However, when an excess of bromine is used, further reaction can occur, potentially leading to the formation of 1,1,2,2,4,5-hexabromopentane.[2]

References

Methodological & Application

Application Notes and Protocols for Ruthenium-Catalyzed Enyne Metathesis with 1-Penten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enyne metathesis is a powerful bond-forming reaction that facilitates the construction of 1,3-dienes from an alkene and an alkyne, catalyzed by ruthenium carbene complexes.[1] This atom-economical transformation has emerged as a significant tool in organic synthesis, with broad applications in the preparation of complex molecules, including natural products and pharmaceuticals. The reaction can be performed as an intramolecular cyclization, known as ring-closing enyne metathesis (RCEYM), or as an intermolecular reaction, referred to as cross-enyne metathesis.[2]

The most commonly employed catalysts for this transformation are the Grubbs' first and second-generation catalysts and the Hoveyda-Grubbs catalysts. These ruthenium complexes exhibit excellent functional group tolerance and are commercially available.[2][3] The mechanism is believed to proceed through a series of cycloaddition and cycloreversion steps, with two primary proposed pathways: the "ene-then-yne" and the "yne-then-ene" pathways.[4] For many ruthenium-catalyzed systems, evidence suggests the "ene-then-yne" mechanism is predominant.[3]

A notable advancement in enyne metathesis is the use of an ethylene (B1197577) atmosphere, which has been shown to significantly improve reaction rates and catalyst stability, particularly for terminal alkynes.[5][6] Ethylene facilitates the regeneration of the active catalytic species and can suppress unwanted side reactions.[5]

This document provides detailed application notes and experimental protocols for the ruthenium-catalyzed enyne metathesis of 1-penten-4-yne, a simple and versatile building block. The resulting 1,3-diene products are valuable intermediates for further synthetic transformations, such as Diels-Alder reactions, making them highly relevant in the context of drug discovery and development.

Data Presentation

The following tables summarize representative quantitative data for ruthenium-catalyzed cross-enyne metathesis reactions. While specific data for this compound is not extensively published, the data presented for structurally similar terminal alkynes provides a strong reference for reaction optimization.

Table 1: Cross-Enyne Metathesis of Various Terminal Alkynes with Ethylene Using Grubbs' Second Generation Catalyst [1]

| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Octyne | 5 | Toluene (B28343) | 80 | 3 | 85 |

| 2 | Phenylacetylene | 5 | Toluene | 80 | 1 | 92 |

| 3 | 1-Hexyne | 5 | Toluene | 80 | 3 | 88 |

| 4 | Propargyl Acetate | 5 | Toluene | 80 | 1 | 95 |

| 5 | Homopropargyl Acetate | 5 | Toluene | 80 | 18 | 75 |

Data is representative for terminal alkynes and serves as a guideline for the reaction of this compound.

Table 2: Effect of Catalyst Type on Ring-Closing Enyne Metathesis of a 1,6-Enyne

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Grubbs' First Generation | 5 | Dichloromethane (B109758) | 40 | 12 | 85 |

| 2 | Grubbs' Second Generation | 2 | Toluene | 80 | 2 | >95 |

| 3 | Hoveyda-Grubbs' Second Generation | 2 | Benzene | 60 | 3 | 92 |

This data illustrates the relative reactivity of common ruthenium catalysts in a typical RCEYM reaction and can inform catalyst selection for derivatives of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a general framework for conducting the enyne metathesis of this compound.[1]

Protocol 1: General Procedure for Cross-Enyne Metathesis of this compound with Ethylene

Materials:

-

This compound

-

Grubbs' Second-Generation Catalyst

-

Anhydrous, degassed toluene

-

Ethylene gas (balloon)

-

Ethyl vinyl ether (for quenching)

-

Silica (B1680970) gel for column chromatography

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Grubbs' second-generation catalyst (typically 2-5 mol%).

-

Evacuate the flask and backfill with argon or nitrogen (repeat three times).

-

Solvent and Substrate Addition: Add anhydrous, degassed toluene via syringe to dissolve the catalyst.

-

Add this compound (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction Initiation: Attach a balloon filled with ethylene gas to the Schlenk flask via a needle.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification:

-

Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

-

Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes) to afford the corresponding 1,3-diene.

-

Protocol 2: General Procedure for Ring-Closing Enyne Metathesis of a this compound Derivative

This protocol is applicable to derivatives of this compound that can undergo intramolecular cyclization.

Materials:

-

Substituted this compound derivative

-

Grubbs' First or Second-Generation Catalyst (or Hoveyda-Grubbs' Catalyst)

-

Anhydrous, degassed dichloromethane or toluene

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve the substituted this compound derivative (1.0 equivalent) in anhydrous, degassed solvent (concentration typically 0.01-0.1 M).

-

Inert Atmosphere: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure the removal of dissolved oxygen.

-

Catalyst Addition: Add the chosen ruthenium catalyst (typically 1-5 mol%) to the solution under a positive pressure of inert gas.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the cyclic diene.

-

Visualizations

Catalytic Cycle for Ruthenium-Catalyzed Enyne Metathesis

Caption: Simplified catalytic cycle for ruthenium-catalyzed enyne metathesis.

Experimental Workflow for Cross-Enyne Metathesis

Caption: General experimental workflow for cross-enyne metathesis.

Logical Relationship of Reaction Components

Caption: Key components and their roles in enyne metathesis.

References

- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enyne Metathesis [organic-chemistry.org]